Antibacterial agent 195

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

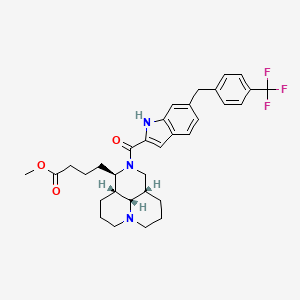

Molecular Formula |

C33H38F3N3O3 |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

methyl 4-[(5R,6R,9S,13S)-7-[6-[[4-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carbonyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |

InChI |

InChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1 |

InChI Key |

YZCDEHCLUJFAPF-WSFKRMMJSA-N |

Isomeric SMILES |

COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |

Canonical SMILES |

COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Antibacterial Agent 195: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the ongoing search for novel antimicrobial agents, understanding the precise mechanism of action is paramount for the development of effective therapeutics. This technical guide provides an in-depth analysis of the antibacterial agent 195, a novel compound with potent activity against a range of bacterial pathogens. This document will detail its core mechanism, summarize its efficacy through quantitative data, outline the experimental protocols used for its characterization, and visualize its molecular interactions and pathways.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exhibits its bactericidal effects by targeting and inhibiting a critical step in the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to essential precursors of peptidoglycan, a vital component of the bacterial cell envelope. This interaction effectively sequesters these precursors, preventing their incorporation into the growing peptidoglycan layer and ultimately leading to cell lysis and death.

The primary molecular targets of this compound are lipid II and lipid III, two key lipid-linked precursors in the peptidoglycan biosynthesis pathway. By forming a stable complex with these molecules, agent 195 obstructs the enzymatic processes of transglycosylation and transpeptidation, which are crucial for the polymerization and cross-linking of the cell wall. This mode of action is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.

Quantitative Efficacy of this compound

The in vitro potency of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for various organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Pathogens

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA, USA300) | 0.5 |

| Staphylococcus aureus (VRSA, VRSA-5) | 0.5 |

| Enterococcus faecalis (VRE, clinical isolate) | 0.25 |

| Streptococcus pneumoniae (MDR, clinical isolate) | 0.12 |

| Bacillus anthracis (Ames strain) | 0.06 |

| Clostridium difficile (clinical isolate) | 0.25 |

Experimental Protocols

The following section details the methodologies employed to elucidate the mechanism of action and quantify the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay was performed to determine the in vitro susceptibility of various bacterial strains to this compound.

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution.

-

Procedure:

-

Bacterial strains were grown overnight in MHB at 37°C.

-

The bacterial cultures were diluted to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.

-

A serial two-fold dilution of this compound was prepared in MHB in the wells of a 96-well plate.

-

An equal volume of the diluted bacterial suspension was added to each well.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the agent at which no visible bacterial growth was observed.

-

In Vitro Peptidoglycan Synthesis Assay

This assay was conducted to directly assess the inhibitory effect of this compound on cell wall synthesis.

-

Materials: Bacterial membrane preparations, radioactively labeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine), this compound.

-

Procedure:

-

Bacterial membranes were isolated from actively growing cultures.

-

The membrane preparations were incubated with the radioactively labeled precursor and various concentrations of this compound.

-

The reaction was allowed to proceed for a specific time at 37°C.

-

The reaction was stopped, and the amount of incorporated radioactivity into the newly synthesized peptidoglycan was measured using scintillation counting.

-

The concentration of agent 195 that resulted in a 50% reduction in peptidoglycan synthesis (IC50) was calculated.

-

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental procedures.

Caption: Mechanism of action of this compound.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

A Technical Guide to the Synthesis and Characterization of Antibacterial Agent 195

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antibacterial Agent 195 is a hypothetical compound based on the fluoroquinolone class of antibiotics. The data and protocols presented herein are representative examples intended to serve as a technical guide. All information is synthesized from established scientific principles for illustrative purposes.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In response, the development of novel antibacterial agents with unique structural motifs and potent activity is of paramount importance. This guide details the synthesis, characterization, and biological evaluation of this compound, a novel synthetic fluoroquinolone derivative. Quinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][3] The structural modifications incorporated into Agent 195 are designed to enhance its efficacy against both Gram-positive and Gram-negative pathogens, including strains resistant to earlier-generation quinolones.

Synthesis of this compound

The synthesis of Agent 195 is accomplished via a robust three-step process starting from commercially available reagents. The workflow is designed for scalability and high purity of the final product.

Experimental Workflow Diagram

The logical flow of the synthesis, purification, and characterization process is outlined below.

References

In Vitro Efficacy of Antibacterial Agent 195 (Compound A20): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 195, also identified as compound A20, is a novel matrine-indole derivative synthesized and evaluated for its antimicrobial properties. This technical guide provides a comprehensive overview of the available in vitro efficacy data for this compound. The information is compiled from published research, focusing on quantitative data, experimental methodologies, and potential mechanisms of action to support further investigation and development.

Data Presentation: Antimicrobial Susceptibility

The in vitro antibacterial and antifungal activity of this compound (A20) has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The available data is summarized in the table below.

| Microorganism | Type | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 0.021 | [1] |

| Propionibacterium acnes | Gram-positive bacterium | 0.030 | [1] |

| Escherichia coli | Gram-negative bacterium | 0.092 | [1] |

| Candida albicans | Fungus | 0.379 | [1] |

| Fungus (unspecified) | Fungus | 2.806 | [1] |

Note: Data on Minimum Bactericidal Concentration (MBC), time-kill kinetics, and resistance development for this compound (A20) are not currently available in the public domain. The subsequent sections on experimental protocols describe standardized methods for generating such data.

Experimental Protocols

The following are detailed methodologies for key in vitro antibacterial assays. These represent standard protocols that are likely similar to those used to evaluate this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and standardized technique.

a) Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile diluent (e.g., saline or broth)

-

Incubator

b) Procedure:

-

Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism) for each plate.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent in a well with no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

a) Materials:

-

MIC plate from the previous assay

-

Agar plates with appropriate growth medium

-

Sterile pipette tips

-

Incubator

b) Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.

-

Spot-inoculate the aliquots onto a fresh agar plate.

-

Incubate the agar plates at the optimal temperature and duration for the microorganism.

-

The MBC is the lowest concentration of the agent that results in no bacterial growth on the agar plate.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a microorganism over time.

a) Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Growth medium

-

Sterile tubes or flasks

-

Shaking incubator

-

Agar plates

-

Serial dilution supplies

b) Procedure:

-

Prepare tubes or flasks containing the bacterial inoculum at a standardized concentration (e.g., 10^5 - 10^6 CFU/mL) in fresh broth.

-

Add this compound to the tubes at the desired concentrations. Include a growth control without the agent.

-

Incubate the cultures in a shaking incubator at the appropriate temperature.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

-

Plot the log10 CFU/mL versus time to generate the time-kill curves.

In Vitro Resistance Development Study

This study assesses the potential for microorganisms to develop resistance to an antibacterial agent through repeated exposure.

a) Materials:

-

Bacterial strain

-

This compound

-

Growth medium (broth and agar)

-

Sterile tubes

-

Incubator

b) Procedure:

-

Determine the baseline MIC of the antibacterial agent for the test organism.

-

Inoculate a tube of broth containing the agent at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial strain.

-

Incubate the culture until growth is observed.

-

This culture is then used to determine the new MIC of the agent.

-

The process is repeated for a set number of passages (e.g., 10-30), each time using the culture from the highest concentration that permitted growth to inoculate a new set of serial dilutions.

-

A significant increase in the MIC over the course of the passages indicates the development of resistance.

Mandatory Visualizations

Experimental Workflow

Proposed Mechanism of Action

Based on preliminary research, the antibacterial effect of matrine-indole derivatives like compound A20 is suggested to involve the inhibition of essential bacterial proteins. Molecular docking studies indicate that these compounds may form stable complexes with bacterial proteins, thereby disrupting their normal function.

Conclusion

This compound (compound A20) demonstrates promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The available MIC data suggests potent inhibitory effects, particularly against Staphylococcus aureus. However, a comprehensive understanding of its bactericidal properties, the dynamics of its antimicrobial action, and its potential for inducing resistance requires further investigation through MBC, time-kill, and serial passage studies. The proposed mechanism of action, involving the inhibition of key bacterial proteins, provides a foundation for more detailed mechanistic studies. This technical guide serves as a resource for researchers to build upon the existing knowledge and further explore the therapeutic potential of this novel antibacterial compound.

References

In-depth Technical Guide: Spectrum of Activity of Antibacterial Agent 195

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the antibacterial spectrum, experimental protocols, and proposed mechanism of action for Antibacterial Agent 195 (also referred to as compound A20), a novel matrine-indole derivative.

Spectrum of Activity

This compound has demonstrated potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Quantitative data on its spectrum of activity, determined by Minimum Inhibitory Concentration (MIC) assays, are summarized below.

Data Presentation

The following table presents the MIC values of this compound against various microbial strains. Lower MIC values are indicative of higher antimicrobial potency.

| Microorganism | Type | Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | - | 0.021 | |

| Propionibacterium acnes | Gram-positive bacterium | - | 0.030 | |

| Escherichia coli | Gram-negative bacterium | - | 0.092 | |

| Candida albicans | Gram-negative bacterium | - | 0.379 | |

| Fungus | Fungus | - | 2.806 |

Note: The specific fungal species beyond C. albicans was not detailed in the available literature.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented were determined using a standardized broth microdilution method. While the precise, step-by-step protocol from the primary study is not publicly available, the following represents a standard and widely accepted methodology for this type of assay.

General Protocol for Broth Microdilution MIC Assay

-

Preparation of Microbial Inoculum:

-

Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) to obtain pure colonies.

-

Several colonies are transferred to a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The suspension is incubated at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibacterial Agent Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

A series of two-fold serial dilutions of the agent are prepared in the broth medium within a 96-well microtiter plate. This creates a gradient of decreasing concentrations across the plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the standardized microbial suspension.

-

Control wells are included: a positive control (microbes in broth without the agent) to ensure microbial viability and a negative control (broth only) to check for sterility.

-

The plate is sealed and incubated under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria).

-

-

Determination of MIC:

-

Following incubation, the plate is visually inspected for microbial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

-

Proposed Mechanism of Action

The antibacterial mechanism of Agent 195 has been investigated through computational studies. Molecular docking simulations suggest that the agent does not target a single signaling pathway but rather acts by directly inhibiting the function of essential bacterial proteins.

The proposed mechanism involves the formation of a stable complex between this compound and bacterial proteins. This binding is facilitated by a combination of molecular interactions:

-

Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the protein's active site.

-

Hydrophobic Interactions: Engagement of nonpolar regions of the agent with hydrophobic pockets of the target protein.

-

π-π Conjugation: Stacking interactions between the aromatic ring systems of the indole moiety in Agent 195 and aromatic amino acid residues of the protein.

These combined interactions effectively inhibit the normal physiological function of the target proteins, leading to the observed bacteriostatic or bactericidal effect.

Mandatory Visualization

The following diagram illustrates the proposed molecular interactions between this compound and a target bacterial protein.

Caption: Interaction model of Agent 195 with bacterial proteins.

An In-depth Technical Guide to Antibacterial Agent 195: Molecular Structure, Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 195, also identified as compound A20, is a novel matrine-indole derivative demonstrating significant potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its molecular structure, antibacterial and antifungal activity, and the current understanding of its mechanism of action. Detailed experimental protocols for its synthesis and antimicrobial susceptibility testing are presented, alongside a discussion of its structure-activity relationship based on 3D-QSAR studies and molecular docking simulations. This document aims to serve as a core resource for researchers engaged in the discovery and development of new antibacterial therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a synthetic derivative of matrine, a natural alkaloid, combined with an indole moiety. Its chemical structure is presented below.

Chemical Structure of this compound (Compound A20)

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₃₈F₃N |

| Molecular Weight | 581.67 g/mol |

| Synonyms | Compound A20 |

Antibacterial and Antifungal Activity

This compound has demonstrated potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth of a microorganism, have been determined through in vitro studies.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms [1]

| Microorganism | Type | MIC (mg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | 0.021 |

| Propionibacterium acnes | Gram-positive bacterium | 0.030 |

| Escherichia coli | Gram-negative bacterium | 0.092 |

| Candida albicans | Fungus | 0.379 |

| Fungus (unspecified) | Fungus | 2.806 |

Mechanism of Action

The precise mechanism of action of this compound is under investigation; however, molecular docking simulations have provided valuable insights into its potential mode of action.[1] These studies suggest that the compound interacts with bacterial proteins, leading to the inhibition of their normal function.[1] The formation of stable complexes with these essential proteins is believed to occur through a combination of molecular interactions.[1]

The key interactions identified include:

-

Hydrogen Bonding: The formation of hydrogen bonds between the agent and amino acid residues of the bacterial proteins.

-

Hydrophobic Interactions: The engagement of nonpolar regions of the agent with hydrophobic pockets on the protein surface.

-

π-π Conjugation: The stacking interactions between the aromatic ring systems of the indole moiety and aromatic residues within the protein.

These interactions are hypothesized to disrupt critical biological pathways necessary for bacterial survival.

Experimental Protocols

Synthesis of this compound (Compound A20)

The synthesis of this compound is achieved through a multi-step process involving the combination of indole analogs with matrine.[1] The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the primary literature by Yufang Li, et al. in Bioorganic & Medicinal Chemistry Letters.[1]

References

The Dual Identity of Antibacterial Agent 195: A Technical Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "Antibacterial agent 195" presents a notable ambiguity within the scientific literature, referring to two distinct molecular entities with unique origins, mechanisms, and antimicrobial profiles. This technical guide serves to disambiguate these compounds, providing a detailed, comparative analysis of their core scientific attributes. We will separately address NCL195 , a derivative of the anticoccidial drug robenidine, and Compound A20 , a novel matrine-indole derivative. This paper will adhere to a structured presentation of their antibacterial efficacy, mechanisms of action, and the experimental methodologies employed in their evaluation.

Section 1: NCL195 - A Robenidine Analog with Potent Membrane-Disrupting Activity

NCL195 is a synthetic analog of robenidine, a veterinary anticoccidial agent.[1] It has been investigated as a repurposed compound with potent bactericidal activity, particularly against multidrug-resistant Gram-positive pathogens.[1] Its novelty lies in its distinct mechanism of action and its efficacy against challenging bacterial strains.

Mechanism of Action

The primary antibacterial mechanism of NCL195 is the disruption of the bacterial cell membrane potential.[1][2] This dissipation of the membrane potential compromises essential cellular processes that rely on this electrochemical gradient, such as ATP synthesis and nutrient transport, leading to rapid cell death.[3] This direct action on the membrane is a key feature of its novelty and may contribute to a lower propensity for resistance development.[4]

Against Gram-negative bacteria, NCL195's efficacy is significantly enhanced in the presence of outer membrane permeabilizers like EDTA and polymyxin B.[1][4] These agents disrupt the lipopolysaccharide (LPS) layer of the outer membrane, allowing NCL195 to access and disrupt the inner cytoplasmic membrane.[5]

Quantitative Data Summary

The antibacterial activity of NCL195 has been quantified against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: In Vitro Activity of NCL195 against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | D39 | 8 | 8 | [1] |

| Staphylococcus aureus | Xen29 | 1-2 | - |[3] |

Table 2: In Vitro Activity of NCL195 against Gram-Negative Bacteria (with Permeabilizers)

| Bacterial Species | Condition | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acinetobacter baumannii | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |

| Pseudomonas aeruginosa | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |

| Escherichia coli | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |

| Klebsiella pneumoniae | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |

| Acinetobacter spp. | + Polymyxin B (sub-inhibitory) | 0.25 - 1 | [1] |

| Neisseria meningitidis | NCL195 alone | 32 | [6] |

| Neisseria gonorrhoeae | NCL195 alone | 32 |[6] |

Table 3: In Vivo Efficacy of NCL195

| Infection Model | Animal Model | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|

| S. aureus peritonitis-sepsis | Mouse | 50 mg/kg, oral, 4 doses, 4h intervals | Significantly reduced bacterial loads and longer survival times | [7][8] |

| E. coli peritonitis-sepsis | Mouse | 50 mg/kg (oral) + colistin (0.125-0.5 mg/kg, IP) | Dose-dependent reduction in bacterial loads | [8] |

| S. pneumoniae sepsis | Mouse | 50 mg/kg, IP, 2 doses, 4-6h apart | Significantly reduced bacterial loads and longer survival times |[6] |

Experimental Protocols

Synthesis of NCL195: A suspension of 2-amino-4,6-dihydrazinopyrimidine and 4-methylbenzaldehyde (2.19 equivalents) in ethanol is heated at reflux for 16 hours. The reaction mixture is then cooled to ambient temperature. The resulting precipitate is collected and washed with diethyl ether to yield NCL195 as a white powder.[1][4]

Minimum Inhibitory Concentration (MIC) Determination: MICs are determined using the broth microdilution method in 96-well microtiter trays.[3] Serial two-fold dilutions of NCL195 are prepared in Luria-Bertani (LB) broth. Bacterial isolates are cultured on appropriate agar plates and incubated. The final inoculum is adjusted to a 0.5 McFarland standard. The MIC is recorded as the lowest concentration of NCL195 that inhibits visible bacterial growth after incubation.[3]

Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, 10 µL aliquots from wells showing no visible growth are plated onto sheep blood agar.[3] The plates are incubated at 37°C for 24 to 48 hours. The MBC is defined as the lowest concentration of NCL195 that results in a 99.9% or greater reduction in the initial colony count.[3]

Kill Kinetic Assay: Bacteria are grown to the mid-logarithmic phase and then diluted. NCL195 is added at various multiples of the MIC. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[1]

In Vivo Sepsis Model: Mice are challenged with an intraperitoneal injection of a bacterial suspension (e.g., S. aureus Xen29) in a mucin-containing vehicle.[3][8] Treatment with NCL195 (e.g., 50 mg/kg orally) is initiated post-infection at specified intervals. Bacterial load is monitored using bioluminescent imaging, and survival rates are recorded.[3][8]

Section 2: Compound A20 - A Matrine-Indole Derivative with Promising Antibacterial Efficacy

Compound A20 is a novel antibacterial agent synthesized by combining an indole analog with matrine, a natural alkaloid extracted from plants of the Sophora genus.[9] This derivative has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The precise mechanism of action for Compound A20 is still under investigation. However, molecular docking simulations suggest that it interacts with bacterial proteins, inhibiting their normal function.[9] These interactions are believed to be stabilized by hydrogen bonding, hydrophobic interactions, and π-π conjugation.[9] This proposed mechanism differs significantly from the membrane-disrupting action of NCL195, suggesting an intracellular target.

Quantitative Data Summary

The following table summarizes the reported MIC values for Compound A20 against various microorganisms.

Table 4: In Vitro Antimicrobial Activity of Compound A20

| Microbial Species | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.021 | [9] |

| Propionibacterium acnes | 0.030 | [4] |

| Escherichia coli | 0.092 | [4] |

| Candida albicans | 0.379 | [4] |

| Fungus (unspecified) | 2.806 |[4] |

Experimental Protocols

Synthesis of Matrine-Indole Derivatives: While the specific synthesis protocol for Compound A20 is detailed within proprietary research, the general approach involves the chemical combination of indole analogs with matrine.[9] A series of 29 novel matrine derivatives were synthesized and evaluated in the study that identified Compound A20.[9]

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the synthesized compounds was evaluated through MIC assays against a panel of bacterial and fungal strains, including S. aureus, C. albicans, P. acnes, P. aeruginosa, and E. coli.[9] The results for Compound A20 demonstrated notable efficacy, particularly against S. aureus.[9]

Conclusion

The designation "this compound" refers to two distinct and promising compounds: NCL195 and Compound A20. NCL195, a robenidine analog, acts by disrupting the bacterial cell membrane potential and shows strong efficacy against Gram-positive bacteria, with a broader spectrum when combined with permeabilizing agents. Compound A20, a matrine-indole derivative, is proposed to act via the inhibition of bacterial proteins and also exhibits potent antibacterial activity.

For researchers and drug development professionals, the critical takeaway is the necessity of specifying the chemical identity—NCL195 or Compound A20 (matrine-indole derivative)—to avoid ambiguity. Both compounds represent novel avenues for antibacterial drug discovery, with distinct mechanisms of action that warrant further investigation and development. This guide provides a foundational understanding of their respective properties to inform future research and development efforts in the fight against antimicrobial resistance.

References

- 1. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice [frontiersin.org]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Synthesis, antibacterial activity, and 3D-QASR studies of matrine-indole derivatives as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Antibacterial Agent 195 (NCL195) in a Mouse Sepsis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in clinical medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Antibacterial agent 195, also known as NCL195, is a promising new compound with potent bactericidal activity. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of NCL195 in a clinically relevant mouse model of bacterial sepsis.

NCL195 is a robenidine analogue that has demonstrated significant efficacy against Gram-positive bacteria, such as Staphylococcus aureus, by disrupting the bacterial cell membrane potential.[1][2][3] Furthermore, when used in combination with outer membrane permeabilizers like colistin, its activity can be extended to include Gram-negative bacteria, including Escherichia coli.[4][5][6] This document outlines the essential methodologies for inducing peritonitis-sepsis in mice, administering NCL195, and assessing its therapeutic effects through survival analysis, bacterial load quantification, and monitoring of the infection progression using in vivo bioluminescence imaging.

Data Presentation

Table 1: In Vivo Efficacy of NCL195 against S. aureus in a Peritonitis-Sepsis Model

| Treatment Group | Dosage and Administration | Median Survival Time | Outcome | Reference |

| NCL195 | 50 mg/kg, four oral doses, 4h apart | Significantly increased | Reduced S. aureus infection loads (P < 0.01) and longer survival times (P < 0.001) | [4][5] |

| Vehicle Control | Vehicle only, oral administration | - | Rapid succumbence to infection | [4][5] |

| Moxifloxacin (Control) | 6 mg/kg, oral administration | Significantly increased | Reduced bacterial load and increased survival | [5] |

Table 2: In Vivo Efficacy of NCL195 in Combination with Colistin against E. coli in a Peritonitis-Sepsis Model

| Treatment Group | Dosage and Administration | Outcome | Reference |

| NCL195 + Colistin | NCL195: 50 mg/kg, four oral doses, 4h apart; Colistin: 0.125, 0.25, or 0.5 mg/kg, four IP doses, 4h apart | Dose-dependent significant reduction in colistin-susceptible E. coli loads (P < 0.01) | [4][5] |

| NCL195 + Colistin | NCL195: 50 mg/kg, four oral doses, 4h apart; Colistin: 1 or 2 mg/kg, four IP doses, 4h apart | Significant reduction in colistin-resistant E. coli populations (P < 0.05) and increased median survival time (P < 0.01) | [4][5] |

| Colistin Alone | 0.125, 0.25, 0.5, 1, or 2 mg/kg, four IP doses, 4h apart | Less effective at clearing bacteria compared to the combination therapy | [4][5] |

| NCL195 Alone | 50 mg/kg, four oral doses, 4h apart | No activity against E. coli | [5] |

Experimental Protocols

Protocol 1: Peritonitis-Induced Sepsis Model in Mice

This protocol describes the induction of sepsis via intraperitoneal (IP) injection of a bacterial suspension. This method is highly relevant for mimicking abdominal sepsis.

Materials:

-

Bioluminescent bacterial strains (e.g., S. aureus Xen29 or E. coli Xen14)

-

Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS), sterile

-

Porcine stomach mucin type III (for Gram-negative infections)

-

CD-1 or other appropriate mouse strain (female, 6-8 weeks old)

-

Syringes and needles (27-30 gauge)

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate the bioluminescent bacterial strain into 10 mL of appropriate broth.

-

Incubate overnight at 37°C with shaking.

-

The following day, subculture the bacteria in fresh broth and grow to mid-logarithmic phase.

-

Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., approximately 5 x 10⁸ CFU/mL).[5] The final inoculum concentration should be confirmed by serial dilution and plating.

-

-

Induction of Peritonitis:

-

For S. aureus infection, each mouse is challenged intraperitoneally with approximately 3 x 10⁷ CFU in 200 µL of PBS.

-

For E. coli infection, resuspend the bacterial pellet in PBS containing 3% porcine stomach mucin type III to enhance virulence.[5] Challenge each mouse intraperitoneally with approximately 1 x 10⁸ CFU in 200 µL.

-

The time of injection is considered time zero (T=0) for the experiment.

-

Protocol 2: Administration of NCL195

Materials:

-

NCL195

-

Vehicle (e.g., 20% (v/v) DMSO in PEG400)

-

Oral gavage needles

Procedure:

-

Preparation of NCL195 Formulation:

-

Prepare a stock solution of NCL195 in the vehicle at the desired concentration (e.g., 50 mg/mL). Ensure complete dissolution.

-

-

Administration:

-

For the treatment of S. aureus or E. coli sepsis, administer 50 mg/kg of NCL195 orally via gavage.[4][5]

-

The first dose is administered immediately after bacterial challenge (T=0).

-

Subsequent doses are given at 4, 8, and 12 hours post-infection.[4][5]

-

For combination therapy with colistin, administer colistin via intraperitoneal injection at the specified dosages and time points.[4][5]

-

Protocol 3: Assessment of Efficacy

A. Survival Monitoring:

-

Monitor the health of the animals at regular intervals (e.g., every 4-6 hours) for up to 72 hours or as determined by the experimental design.

-

Record signs of sepsis (e.g., lethargy, ruffled fur, hypothermia).

-

Humanely euthanize moribund animals.

-

Plot survival curves and analyze using the Log-rank (Mantel-Cox) test.

B. In Vivo Bioluminescence Imaging:

-

At specified time points (e.g., 0, 4, 8, 12, and 24 hours post-infection), anesthetize mice using isoflurane.

-

Place mice in an in vivo imaging system (e.g., IVIS Lumina).

-

Acquire images and quantify the total photon flux (photons/second) from a defined region of interest (e.g., the entire abdomen).[7]

-

Analyze the data to determine the change in bacterial burden over time.

C. Determination of Bacterial Load in Organs:

-

At the end of the experiment or at specific time points, humanely euthanize the mice.

-

Aseptically harvest organs such as the spleen and liver.[8][9]

-

Weigh the tissues and homogenize in sterile PBS.

-

Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates overnight at 37°C.

-

Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.[8][9]

D. Cytokine Analysis:

-

Collect blood samples via cardiac puncture at the time of euthanasia.

-

Separate plasma by centrifugation.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.[10][11][12]

Visualizations

Caption: Workflow for evaluating NCL195 in a mouse sepsis model.

Caption: Mechanism of NCL195 against Gram-positive and Gram-negative bacteria.

References

- 1. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biocompare.com [biocompare.com]

- 12. h-h-c.com [h-h-c.com]

"application of Antibacterial agent 195 in biofilm studies"

Disclaimer: The specified "Antibacterial agent 195" is not a recognized designation in publicly available scientific literature. Therefore, this document utilizes Ciprofloxacin, a well-researched fluoroquinolone antibiotic with extensive data on biofilm interactions, as a representative agent to illustrate the required application notes and protocols.

Application of Ciprofloxacin in Biofilm Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[1][2] While highly effective against planktonic (free-floating) bacteria, its efficacy against bacteria within biofilms is more complex and concentration-dependent. Biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit significantly increased tolerance to conventional antibiotic treatments.[3] Understanding the interaction of agents like ciprofloxacin with these communities is critical for developing effective therapies for persistent and chronic infections.

The effect of ciprofloxacin on biofilms can be multifaceted. At high concentrations (supra-MIC), it can lead to a reduction in viable cells and disrupt the biofilm matrix.[4] However, at sub-inhibitory concentrations, ciprofloxacin has been observed to have paradoxical effects. In Pseudomonas aeruginosa, sub-MIC levels can inhibit motility and the production of virulence factors by interfering with the quorum sensing (QS) system, thereby reducing biofilm formation.[5][6] Conversely, in Staphylococcus aureus, sub-inhibitory concentrations of ciprofloxacin have been shown to significantly enhance biofilm formation by interacting with the accessory gene regulator (Agr) quorum sensing system.[1][7][8]

These findings underscore the importance of studying concentration-dependent effects and the underlying molecular mechanisms when evaluating antibacterial agents in the context of biofilms.

Data Presentation: Efficacy of Ciprofloxacin

The following tables summarize the effective concentrations of Ciprofloxacin against various bacterial strains in both planktonic and biofilm states.

Table 1: Ciprofloxacin Concentrations against Pseudomonas aeruginosa

| Strain | Planktonic MIC (µg/mL) | Planktonic MBC (µg/mL) | Biofilm MBIC (µg/mL) | Biofilm MBEC (µg/mL) | Reference |

| PAO1 | 0.125 | 0.25 | - | 16 (1-day biofilm) | [9] |

| PAO579 | 0.125 | 0.5 | - | 16 (1-day biofilm) | [9] |

| PDO300 (mucoid) | 0.25 | 2 | - | 32 (1-day biofilm) | [9] |

| ATCC 19660 | 1 | - | - | - | [10] |

| Clinical Isolates | - | - | - | 512 | [11] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Table 2: Ciprofloxacin Concentrations against Staphylococcus aureus

| Strain | Planktonic MIC (µg/mL) | Effect at Sub-MIC | Reference |

| Newman (MSSA) | 0.25 | 12.46-fold increase in biofilm at 0.0625 µg/mL | [1][7] |

| N315 (MRSA) | 1 | 15.19-fold increase in biofilm at 0.25 µg/mL | [1][7] |

| Clinical Isolates | 0.25 - 0.5 | Biofilm enhancement observed | [7] |

MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Visualizations: Mechanisms and Workflows

Signaling Pathways

Caption: Ciprofloxacin's dual role in modulating bacterial quorum sensing pathways.

Experimental Workflow

Caption: Workflow for Minimum Biofilm Inhibitory Concentration (MBIC) assay.

Mechanism of Action

Caption: Ciprofloxacin's primary mechanism of action on bacterial DNA replication.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of ciprofloxacin that prevents visible growth of a bacterium.

Materials:

-

Ciprofloxacin stock solution

-

Mueller-Hinton (MH) Broth

-

Sterile 96-well microtiter plates

-

Bacterial culture (logarithmic growth phase)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh MH broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.[7]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of ciprofloxacin in MH broth. Concentrations may range from 128 µg/mL to 0.0625 µg/mL or lower.[7]

-

Controls: Include a positive control well (bacteria in broth, no ciprofloxacin) and a negative control well (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 200 µL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed.

Protocol for Biofilm Formation and Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of ciprofloxacin on the formation of biofilm.

Materials:

-

Tryptic Soy Broth with 0.5% Glucose (TSBG)

-

Ciprofloxacin solutions (at sub-MIC concentrations)

-

Sterile 96-well flat-bottom polystyrene plates

-

Bacterial culture

-

Phosphate-Buffered Saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Prepare Inoculum: Dilute an overnight bacterial culture in TSBG to a concentration of 1 x 10⁶ CFU/mL.[7]

-

Inoculation: Add the bacterial suspension to the wells of a 96-well plate. Add equal volumes of the desired sub-MIC concentrations of ciprofloxacin. Include a no-drug control.

-

Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

-

Washing: Gently discard the medium containing planktonic cells. Wash the wells three times with sterile PBS to remove any remaining non-adherent bacteria.

-

Fixation (Optional but recommended): Fix the biofilms by adding methanol or by air-drying for 1 hour.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes.

-

Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength between 570-620 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.[12]

Protocol for Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the lowest concentration of ciprofloxacin required to kill the bacteria within a pre-formed, mature biofilm.[3]

Materials:

-

MBEC assay device (e.g., Calgary Biofilm Device) or standard 96-well plate and lid.

-

Bacterial culture

-

Growth medium (e.g., LB or TSB)

-

Challenge plate (96-well plate with serial dilutions of ciprofloxacin)

-

Recovery plate (96-well plate with fresh growth medium)

-

Sonicator bath

Procedure:

-

Biofilm Formation: Inoculate the wells of the MBEC device or a standard 96-well plate with ~1x10⁷ CFU/mL of bacteria. Place the peg lid onto the plate. Incubate for 24 hours at 37°C with shaking (e.g., 150 rpm) to allow mature biofilms to form on the pegs.[13]

-

Washing: Transfer the peg lid to a new 96-well plate containing PBS and rinse gently to remove planktonic cells.

-

Challenge: Prepare a "challenge" 96-well plate containing two-fold serial dilutions of ciprofloxacin at the desired concentrations (typically much higher than the MIC). Transfer the peg lid with the mature biofilms into this challenge plate.

-

Incubation: Incubate the challenge plate for 24 hours at 37°C.

-

Recovery: After the challenge, rinse the peg lid again in PBS. Place the peg lid into a "recovery" plate where each well contains fresh, sterile growth medium.

-

Disruption of Biofilm: Place the recovery plate with the peg lid in a sonicator bath for 5-10 minutes to dislodge the surviving biofilm bacteria from the pegs into the fresh medium.

-

Regrowth Incubation: Remove the peg lid and incubate the recovery plate for another 24 hours at 37°C.

-

Interpretation: The MBEC is the lowest concentration of ciprofloxacin from the challenge plate that resulted in no visible growth (no turbidity) in the corresponding well of the recovery plate.[14] This indicates the concentration at which bacteria in the biofilm were non-viable.

References

- 1. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]

- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ifyber.com [ifyber.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 2.5.7. Combination of the Extract with Ciprofloxacin [bio-protocol.org]

- 13. Preclinical Evaluation of Nitroxide-Functionalised Ciprofloxacin as a Novel Antibiofilm Drug Hybrid for Urinary Tract Infections [mdpi.com]

- 14. Sub-Inhibitory Concentrations of Ciprofloxacin Alone and Combinations with Plant-Derived Compounds against P. aeruginosa Biofilms and Their Effects on the Metabolomic Profile of P. aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosage and Administration of NCL195 in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: NCL195 is a 2-aminopyrimidine robenidine analogue that has demonstrated potent bactericidal activity against various Gram-positive bacteria (GPB), including multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae[1][2][3]. Its mechanism of action involves the disruption of the bacterial cell membrane potential[2][3][4]. While NCL195 alone shows limited activity against Gram-negative bacteria (GNB), its efficacy is significantly enhanced when co-administered with outer membrane permeabilizers like colistin or polymyxin B[5][6]. This document provides a comprehensive summary of the dosage and administration of NCL195 in various murine models based on published preclinical studies.

Data Presentation: Quantitative Summary

The following tables summarize the dosages, administration routes, and formulations of NCL195 used in key animal studies.

Table 1: Dosage and Administration of NCL195 in Murine Pharmacokinetic (PK) Studies

| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |

|---|---|---|

| Animal Model | Male CD1 or Swiss Mice (5-9 weeks old)[7][8] | Male CD1 or Swiss Mice (5-9 weeks old)[7][8] |

| Dosage | 5 mg/kg (bolus injection)[2][7] | 43 mg/kg[2][4][5][7] |

| Vehicle | 20% (v/v) DMSO in PEG400[2][7] | 20% (v/v) DMSO in PEG400[2][4][5][7] |

| Dose Volume | 1 mL/kg[7][8] | Not specified |

| Blood Sampling | Up to 480 minutes post-dose[2][7] | Up to 24 hours post-dose[2][7] |

| Key Finding | Exhibited high plasma concentration and low clearance rates[2][3] | Rapidly absorbed with plasma concentrations >3 µg/ml for the initial 7.5 hours[7] |

Table 2: Dosage and Administration of NCL195 in Murine Efficacy Studies

| Parameter | S. aureus Sepsis Model | E. coli Sepsis Model (Combination Therapy) |

|---|---|---|

| Animal Model | Male CD1 Mice (5-6 weeks old)[9] | Male CD1 Mice (5-6 weeks old)[9] |

| Administration Route | Oral (p.o.)[1][10] | NCL195: Oral (p.o.); Colistin: Intraperitoneal (i.p.)[1][9][10] |

| NCL195 Dosage | 50 mg/kg[1][10] | 50 mg/kg[1][10] |

| NCL195 Dosing Regimen | Four doses administered at 4-hour intervals[1][10][11] | Four doses administered at 4-hour intervals[1][10] |

| Co-administered Drug | N/A | Colistin |

| Colistin Dosage | N/A | Graded doses: 0.125, 0.25, 0.5, 1, 2, or 8 mg/kg[1][9] |

| Key Finding | Significantly reduced S. aureus loads and prolonged survival[1][10] | Dose-dependent reduction in E. coli loads (colistin-susceptible and resistant)[1][10] |

Table 3: Dosage and Administration of NCL195 in Murine Safety & Histopathology Studies

| Parameter | Monotherapy Safety Study | Combination Therapy Safety Study |

|---|---|---|

| Animal Model | Male CD1 Mice[1][9] | Male CD1 Mice[1][9] |

| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | NCL195: Oral (p.o.); Colistin: Intraperitoneal (i.p.) |

| Oral Dosage Tested | 10 mg/kg and 50 mg/kg (four doses, 4h apart)[1] | 50 mg/kg (four doses, 4h apart)[1] |

| IP Dosage Tested | 10 mg/kg and 50 mg/kg (two doses, 4h apart)[5] | N/A |

| Co-administered Drug | N/A | Colistin (four i.p. doses, 4h apart) at 0.125, 0.25, 0.5, 1, 2, or 4 mg/kg[1] |

| Key Finding | No observable histopathological changes in major organs at doses up to 50 mg/kg[1][5][12] | No observed histopathological changes compared to vehicle or single-agent controls[1] |

Visualizations: Pathways and Workflows

Caption: Mechanism of NCL195 against Gram-Negative Bacteria.[4][5][6]

Caption: Experimental Workflow for Murine Sepsis Model Efficacy Study.

Experimental Protocols

Protocol 1: Preparation of NCL195 Formulation for In Vivo Studies

This protocol describes the preparation of NCL195 for oral or parenteral administration based on methods used in published studies[1][2][7].

Materials:

-

NCL195, analytical grade solid

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 400 (PEG400), sterile

-

Sterile, conical tubes (15 mL or 50 mL)

-

Vortex mixer

Procedure:

-

Determine the total volume of formulation required based on the number of animals and the dose volume (e.g., 10 mL/kg for oral dosing in a 30g mouse requires 0.3 mL per mouse).

-

To create a 20% (v/v) DMSO in PEG400 vehicle, combine 1 part sterile DMSO with 4 parts sterile PEG400. For example, to make 10 mL of vehicle, mix 2 mL DMSO with 8 mL PEG400.

-

Weigh the required amount of solid NCL195 to achieve the target concentration. For a 50 mg/kg dose at a 10 mL/kg dose volume, a 5 mg/mL solution is needed[1].

-

To prepare the final formulation, first dissolve the solid NCL195 in the DMSO portion of the vehicle (e.g., for a 10 mL final volume, dissolve NCL195 in 2 mL of DMSO)[2][7].

-

Once fully dissolved, add the PEG400 portion to the DMSO-drug mixture to reach the final volume[2][7].

-

Vortex thoroughly until a clear, homogenous yellow solution is achieved.

-

The formulation should be prepared fresh and administered to animals within 30 minutes to 2.5 hours of preparation[2][7][8].

Protocol 2: Pharmacokinetic Profiling in Mice (IV & IP)

This protocol is adapted from studies determining the pharmacokinetic parameters of NCL195 following systemic administration[7][8].

Animals:

Procedure:

-

Formulation: Prepare NCL195 in 20% (v/v) DMSO in PEG400 as described in Protocol 1.

-

Administration:

-

Blood Collection:

-

Plasma Processing: Collect blood into anticoagulant-treated tubes (e.g., EDTA). Centrifuge to separate plasma.

-

Analysis: Store plasma at -80°C until analysis. Quantify NCL195 concentration in plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Efficacy Evaluation in a Murine Peritonitis-Sepsis Model (S. aureus)

This protocol details an efficacy study using oral NCL195 against a bioluminescent S. aureus strain in a mouse model[1].

Animals & Materials:

-

Male CD1 mice, 5-6 weeks old, 25-30 g[9].

-

Bioluminescent S. aureus (e.g., SaXen29)[1].

-

NCL195 formulation (50 mg/kg dose) and vehicle control (20% DMSO in PEG400)[1].

-

3% porcine stomach mucin type III in saline[1].

-

In vivo imaging system (IVIS).

Procedure:

-

Infection: Challenge mice intraperitoneally with approximately 3 × 10⁷ CFU of S. aureus suspended in 200 µL saline containing 3% porcine mucin[1].

-

Baseline Imaging: Immediately after challenge, perform baseline bioluminescence imaging (ventral and dorsal) to confirm infection[1].

-

Treatment: Group mice (n=6 per group) and begin treatment immediately post-infection (T=0)[1].

-

Treatment Group: Administer 50 mg/kg NCL195 orally.

-

Control Group: Administer an equivalent volume of vehicle orally.

-

-

Dosing Regimen: Repeat the oral administration at 4, 8, and 12 hours post-infection for a total of four doses[1][10].

-

Monitoring:

-

Record survival and clinical signs of distress daily.

-

Perform follow-up bioluminescence imaging at specified time points to quantify changes in bacterial load between groups.

-

-

Endpoint: The study can be concluded based on survival data over a set period (e.g., 72 hours) or when control animals reach a humane endpoint. Histopathological analysis of major organs can be performed at necropsy[1].

References

- 1. journals.asm.org [journals.asm.org]

- 2. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice [frontiersin.org]

- 5. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Synergy of Antibacterial Agent 195 with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies. Combining antibacterial agents can be a powerful approach to overcome resistance, broaden the antimicrobial spectrum, and achieve synergistic effects. Synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects.[1] This document provides detailed protocols for assessing the in vitro synergy of a novel antibacterial agent, designated "Antibacterial agent 195," with other commercially available antibiotics. The primary methods covered are the Checkerboard Assay, Time-Kill Assay, and the Epsilometer test (E-test).

Checkerboard Assay

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[1][2] It involves a two-dimensional dilution of the compounds in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

Experimental Protocol

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the secondary antibiotic in an appropriate solvent. The concentration should be at least 100 times the expected MIC.

-

Inoculum Preparation: From a fresh overnight culture of the test organism on an appropriate agar plate, suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][2]

-

Plate Setup:

-

Use a 96-well microtiter plate.

-

Dispense 50 µL of Mueller-Hinton Broth (MHB) into each well.[2]

-

Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.[3]

-

Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the secondary antibiotic.[3]

-

This creates a "checkerboard" of wells with various concentrations of both agents.

-

Include a row with serial dilutions of this compound alone (to determine its MIC) and a column with serial dilutions of the secondary antibiotic alone (to determine its MIC).[3]

-

Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

-

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.[2]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[2]

-

Reading Results: Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.

Data Presentation and Analysis

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated for each well that shows no growth.

Formula for FICI Calculation: [4]

FICI = FIC of Agent A + FIC of Agent B

Where:

-

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The lowest FICI value is reported.

Table 1: Interpretation of FICI Values [3][5][6]

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive/Indifference |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Table 2: Example of Checkerboard Assay Results

| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Agent 195 | 16 | 4 | 0.5 | Synergy |

| Antibiotic X | 8 | 2 | ||

| Agent 195 | 16 | 8 | 1.0 | Additive |

| Antibiotic Y | 4 | 2 | ||

| Agent 195 | 16 | 32 | 4.0 | Antagonism |

| Antibiotic Z | 2 | 4 |

Experimental Workflow

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7] This method is considered the gold standard for assessing synergy.[8]

Experimental Protocol

-

Preparation: Prepare antibiotic solutions at desired concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in the test flasks or tubes.[9]

-

Experimental Setup:

-

Set up flasks/tubes for each antibiotic alone, the combination of antibiotics, and a growth control (no antibiotic).

-

The total volume should be sufficient for sampling at multiple time points (e.g., 10-20 mL).[1]

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C, typically with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on the plates.

-

Data Presentation and Analysis

The results are presented as a plot of log₁₀ CFU/mL versus time.

Interpretation of Time-Kill Assay Results: [9][10]

-

Synergy: ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

-

Indifference: < 2 log₁₀ change (increase or decrease) in CFU/mL between the combination and the most active single agent.

-

Antagonism: ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

Table 3: Example of Time-Kill Assay Data (at 24 hours)

| Treatment | Initial Inoculum (log₁₀ CFU/mL) | 24h Count (log₁₀ CFU/mL) | Change from Most Active Agent (log₁₀) | Interpretation |

| Growth Control | 5.7 | 8.9 | - | - |

| Agent 195 (1x MIC) | 5.7 | 4.5 | - | - |

| Antibiotic X (1x MIC) | 5.7 | 5.0 | - | - |

| Agent 195 + Antibiotic X | 5.7 | 2.3 | -2.2 | Synergy |

Experimental Workflow

Caption: Workflow for the Time-Kill Synergy Assay.

Epsilometer Test (E-test)

The E-test is a gradient diffusion method that can be adapted for synergy testing. It is generally less labor-intensive than the checkerboard or time-kill assays.[11]

Experimental Protocol

There are two common methods for E-test synergy testing:

Method 1: Strip Intersection [1]

-

Inoculation: Prepare a bacterial lawn on a Mueller-Hinton agar plate by swabbing a bacterial suspension adjusted to a 0.5 McFarland standard.

-

Strip Placement: Place two E-test strips, one for each antibiotic, on the agar surface. The strips should be placed at a 90-degree angle to each other, intersecting at their respective MIC values (previously determined).[11]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: Read the MIC value for each drug at the point where the ellipse of inhibition intersects the strip. The MIC of the combination is read at the intersection of the two inhibition zones.

Method 2: Strip Overlay [1]

-

Inoculation: Prepare a bacterial lawn as described above.

-

First Strip: Place the E-test strip for the first antibiotic on the agar and incubate for 1 hour at room temperature.[9]

-

Remove and Replace: Remove the first strip and place the E-test strip for the second antibiotic directly over the imprint of the first strip.[9]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: Read the MIC of the second drug in the presence of the first.

Data Presentation and Analysis

The FICI is calculated using the same formula as for the checkerboard assay.

Table 4: Example of E-test Synergy Results (Strip Intersection Method)

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Agent 195 | 12 | 3 | 0.5 | Synergy |

| Antibiotic X | 4 | 1 |

Experimental Workflow

Caption: Workflow for E-test Synergy Assessment.

Conclusion

The selection of a synergy testing method depends on the specific research question and available resources. The checkerboard assay provides a good initial screening of multiple concentration combinations.[12] The time-kill assay offers more detailed information on the dynamics of bacterial killing.[13] The E-test is a simpler, less labor-intensive alternative for routine testing.[14] It is recommended to confirm synergy observed with a screening method like the checkerboard or E-test using the time-kill assay. By following these detailed protocols, researchers can robustly assess the synergistic potential of this compound in combination with other antibiotics, providing valuable data for the development of new therapeutic strategies against bacterial infections.

References

- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. emerypharma.com [emerypharma.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. 4.6.1. Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 14. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Long-Term Stability of Antibacterial Agent 195 in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 195, a member of the β-lactam class of antibiotics, is widely utilized for its broad spectrum of activity against various bacterial strains. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis, leading to a loss of antibacterial activity. The stability of this compound in solution is a critical parameter that influences its storage, formulation, and clinical administration. Factors such as pH, temperature, concentration, and the type of solvent can significantly impact its degradation kinetics.[1][2][3] This document provides a comprehensive overview of the long-term stability of this compound in solution, including detailed experimental protocols for stability assessment and a summary of stability data under various conditions.

Data Presentation: Stability of this compound in Solution

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the quantitative data on its stability in various solutions and temperatures.

Table 1: Stability of this compound in Sodium Chloride Injection (0.9%) at 5°C and 25°C [4][5]

| Concentration ( g/100 mL) | Percent Potency Remaining at 5°C after 72 hours | Percent Potency Remaining at 25°C after 24 hours |

| 0.5 | >95% | 94% |

| 1.0 | >95% | Stable |

| 1.5 | >95% | Not specified |

| 2.0 | >95% | Stable |

| 3.0 | >95% | Not specified |

| 4.0 | >95% | 85% |

Table 2: Stability of this compound in 5% Dextrose Injection at 5°C and 25°C [4][5]

| Concentration ( g/100 mL) | Stability at 5°C | Stability at 25°C |

| 0.5 - 4.0 | Stable for only 4 hours | Stable for less than 4 hours |

Table 3: Stability of this compound Stock Solutions [6]

| Concentration | Storage Temperature | Duration | Stability |

| 50 mg/mL | 2-8°C | Up to 3 weeks | Stable |

| 50 mg/mL | -20°C | 4-6 months | Stable |

| In culture media | 37°C | Up to 3 days | Stable |

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Stability Testing

Objective: To prepare standardized solutions of this compound for subsequent stability analysis.

Materials:

-

This compound sodium salt powder

-

Sterile Water for Injection, USP

-

5% Dextrose Injection, USP

-

0.9% Sodium Chloride Injection, USP

-

Sterile volumetric flasks (100 mL)

-

Sterile pipettes

-

0.22 µm sterile syringe filters

Procedure:

-

Aseptically weigh the required amount of this compound sodium salt powder.

-

Reconstitute the powder with a small volume of Sterile Water for Injection and swirl to dissolve.

-

Transfer the concentrated solution to a 100 mL volumetric flask.

-

Bring the solution to the final desired volume with either 5% Dextrose Injection or 0.9% Sodium Chloride Injection to achieve the target concentrations (e.g., 0.5, 1, 1.5, 2, 3, and 4 g/100 mL).[4][5]

-

For stock solutions (e.g., 50 mg/mL), dissolve the powder in sterile water and filter sterilize using a 0.22 µm syringe filter.[6]

-

Immediately after preparation, take an aliquot for initial concentration determination (T=0).

-

Store the prepared solutions under the desired temperature conditions (e.g., 5°C and 25°C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

Objective: To quantify the concentration of intact this compound over time and separate it from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 5.0)

-

This compound reference standard

Chromatographic Conditions: [7]

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 5.0). For example, an initial ratio of 15:85 (v/v) for 1 minute, changed to 30:70 (v/v) for the next 14 minutes, and then returned to 15:85 (v/v) to re-equilibrate the column.[7]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm

-

Injection Volume: 5 µL

-

Column Temperature: Ambient

Procedure:

-

Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

-